5,7-Dimethoxybenzofuran-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,7-dimethoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-13-8-3-7-4-9(6-12)15-11(7)10(5-8)14-2/h3-6H,1-2H3 |
InChI Key |
IBIUSSDDOLQPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5,7-Dimethoxybenzofuran-2-carbaldehyde has been investigated for its potential therapeutic properties, particularly in the field of oncology.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, benzofuran compounds have shown significant activity against various cancer cell lines, including breast, lung, and prostate cancers. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran structure can enhance cytotoxicity.
A recent study demonstrated that derivatives of benzofuran exhibited selective inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest. The following table summarizes the anticancer activity of selected benzofuran derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCC1019 | A549 | 16.4 | Inhibition of AKT signaling |
| 7a | EAC | 24% apoptosis | DNA interaction |
| 17a | K526 | N/A | Pro-apoptotic effects |
These findings underscore the potential of this compound as a lead compound for developing new anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Synthetic Pathways
Recent research has explored efficient synthetic routes to produce benzofuran derivatives using this compound as a precursor. The following table outlines some synthetic strategies:
| Synthetic Route | Yield (%) | Key Reaction Type |
|---|---|---|
| Stille coupling | 95 | Cross-coupling reaction |
| DIBAL reduction | 77 | Reduction of esters |
| Microwave-assisted synthesis | N/A | Rapid synthesis technique |
These methods highlight the adaptability of this compound in synthetic applications .
Material Science
The compound's properties extend beyond medicinal applications; it is also explored in material science for developing novel materials with specific chemical characteristics.
Polymer Development
Research indicates that benzofuran derivatives can be incorporated into polymer matrices to enhance their functional properties. For example:
- Polymers with Antibacterial Properties : Incorporating this compound into polymer formulations has shown potential for creating antibacterial surfaces.
- Coatings : The compound's unique chemical structure may contribute to improved adhesion and durability in coatings.
Case Studies and Research Findings
Several case studies have demonstrated the practical applications of this compound:
- Case Study 1 : A study evaluated the anticancer activity of various benzofuran derivatives against HepG2 cells. The results indicated significant cytotoxic effects with certain derivatives exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Case Study 2 : Research into the antimicrobial properties of benzofuran derivatives showed effectiveness against common pathogens such as E. coli and S. aureus. This suggests potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several benzofuran-based compounds used as pesticides, offering a basis for structural and functional comparisons:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Functional Groups | Primary Use | Key Features |
|---|---|---|---|
| 5,7-Dimethoxybenzofuran-2-carbaldehyde | 5,7-methoxy; 2-carbaldehyde | Not specified | Aldehyde group enhances electrophilicity |
| 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | 7-benzofuranyl; methylcarbamate | Carbofuran (insecticide) | Carbamate group confers acetylcholinesterase inhibition |
| 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl 2,4-dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoate | Complex ester-thiadiazine substituent | Furathiocarb (insecticide) | High systemic activity in plants |
Key Findings:
Functional Group Influence: The aldehyde group in this compound contrasts with the carbamate (in carbofuran) or thiadiazine (in furathiocarb) groups in pesticidal benzofurans. Aldehydes are typically reactive but less stable in biological systems compared to carbamates, which are optimized for enzyme targeting .
Biological Activity: Carbofuran and furathiocarb act as neurotoxic insecticides via acetylcholinesterase inhibition, a mechanism unlikely in the aldehyde-containing compound due to its distinct functionalization . No pesticidal use is indicated for this compound in the evidence, suggesting divergent applications (e.g., as a synthetic intermediate or in drug discovery).
Stability and Reactivity :
- Aldehydes are prone to oxidation and nucleophilic attack, whereas carbamates and thiadiazines are designed for controlled degradation in agrochemical contexts. This difference may limit the target compound’s utility in environmental applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5,7-Dimethoxybenzofuran-2-carbaldehyde, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves functionalization of benzofuran precursors. For example, methoxylation at positions 5 and 7 can be achieved via nucleophilic substitution or Ullmann-type coupling under controlled conditions. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., CuI) for methoxy group introduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or fluorinated alcohols (e.g., hexafluoropropan-2-ol) to enhance reaction efficiency .
- Oxidant choice : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) for dehydrogenation steps to form the aldehyde moiety .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Methoxylation | CuI, K₂CO₃, DMF, 120°C | 60-75% | |
| Aldehyde Formation | DDQ, CH₂Cl₂, RT | 70-85% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Expect aromatic proton signals at δ 6.5–7.5 ppm (benzofuran ring) and methoxy groups at δ 3.8–4.0 ppm. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) for the aldehyde and C-O-C stretches (~1250 cm⁻¹) for methoxy groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₀O₄ (MW: 222.19) with fragmentation patterns indicating methoxy loss .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and theoretical spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ differences >0.2 ppm) may arise from steric effects or solvent interactions. Strategies include:
- Computational validation : Compare experimental data with density functional theory (DFT)-calculated shifts using software like Gaussian or ADF .
- Isotopic labeling : Use deuterated solvents to confirm peak assignments and rule out solvent artifacts .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Storage : Maintain in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
- Handling : Avoid prolonged exposure to light or moisture, which can hydrolyze methoxy groups. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Q. How can reaction mechanisms involving this compound as an intermediate be elucidated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace methoxy hydrogens with deuterium to study rate-determining steps .
- Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate reactive intermediates during coupling reactions .
- Computational modeling : Map potential energy surfaces for key steps (e.g., aldehyde activation) using DFT .
Q. What computational methods validate experimental data for derivatives of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and predict NMR/IR spectra using B3LYP/6-31G(d) basis sets. Compare with experimental data to confirm structural assignments .
- Molecular docking : Screen derivatives for bioactivity by docking into target protein active sites (e.g., cytochrome P450 enzymes) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First aid : For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
